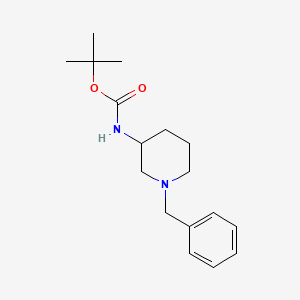

1-BENZYL-3-N-BOC-AMINOPIPERIDINE

説明

特性

IUPAC Name |

tert-butyl N-(1-benzylpiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXSEZUQISPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620583 | |

| Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478828-62-5 | |

| Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of N Boc Protection in Piperidine Chemistry

Role of N-Boc Protection in Synthetic Strategies of Piperidine Derivatives

The N-Boc group offers several advantages in the synthesis of piperidine derivatives. Its introduction, typically through reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), is generally a high-yielding and straightforward process. chemicalbook.comgoogle.com The Boc group is robust enough to withstand a wide range of reaction conditions, allowing for selective transformations at other parts of the molecule without affecting the protected amine. chemicalbook.com

Crucially, the Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, which are compatible with many other functional groups. mdpi.com This "orthogonal" deprotection strategy is a cornerstone of modern organic synthesis, enabling the selective unmasking of the amine at the desired stage of a synthetic sequence. chemicalbook.com The use of N-Boc protection has been instrumental in the synthesis of a variety of complex piperidine-containing molecules, including chiral building blocks and pharmaceutical intermediates. nih.govnih.govbeilstein-journals.org

1 Benzyl 3 N Boc Aminopiperidine: a Specific and Valuable Intermediate

Specific Academic Relevance of this compound in Contemporary Chemical Research

The N-benzyl group provides another layer of control in synthetic strategies. Like the Boc group, it can be removed, typically through catalytic hydrogenation, a reaction that is generally mild and selective. chemicalbook.com The presence of two distinct and orthogonally removable protecting groups (Boc and benzyl) on the nitrogen atoms of the 3-aminopiperidine scaffold allows for the stepwise and selective functionalization of the molecule.

This dual-protection strategy is highly advantageous in the synthesis of complex, unsymmetrically substituted piperidine derivatives. For instance, the Boc group can be removed to allow for modification of the 3-amino group, while the N-benzyl group remains intact. Subsequently, the N-benzyl group can be removed to enable functionalization of the piperidine ring nitrogen. This level of control is essential for the construction of molecules with precise three-dimensional arrangements of functional groups, which is often a requirement for potent biological activity.

Research has demonstrated the utility of this compound and related structures in the synthesis of various biologically active compounds. For example, derivatives of 3-aminopiperidine are key components in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. beilstein-journals.orgchemicalbook.com The ability to synthesize specific enantiomers of 3-aminopiperidine derivatives is also of significant interest, as the stereochemistry of a molecule can have a profound impact on its pharmacological properties. researchgate.netgoogle.com

Furthermore, the 3-aminopiperidine scaffold is a valuable synthon for the preparation of conformationally constrained peptide mimics and other complex heterocyclic systems. researchgate.net The strategic use of compounds like this compound allows chemists to access a diverse range of molecular architectures for drug discovery and materials science applications. rsc.orgresearchgate.net

Chemo- and Stereoselective Synthetic Routes

The creation of enantiomerically pure 3-aminopiperidine derivatives, such as this compound, is of great interest for the development of pharmaceuticals. rsc.org These structures are key components in drugs like alogliptin (B1666894) and linagliptin. beilstein-journals.org Methodologies for their synthesis often involve either starting with an already chiral molecule or inducing chirality from a non-chiral starting material.

Synthesis from Chiral Precursors

A common strategy to obtain enantiomerically pure compounds is to start with a readily available chiral molecule, known as a chiral precursor. This approach leverages the existing stereochemistry of the starting material to produce the desired stereoisomer of the target molecule.

A multi-step synthesis has been developed to create enantiomerically pure 3-(N-Boc-amino)piperidine derivatives starting from the natural amino acid L-glutamic acid. researchgate.net This process involves a five-step linear sequence:

Esterification: The two carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction to yield a diester. researchgate.net

Boc-Protection: The amino group is then protected with a tert-butoxycarbonyl (Boc) group. researchgate.net

Reduction: The diester is reduced using sodium borohydride (B1222165) (NaBH4) to form a diol. researchgate.net

Tosylation: The resulting diol is converted to a ditosylate.

Cyclization: The final piperidine ring is formed through cyclization of the ditosylate with an amine, such as benzylamine (B48309), to yield (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.

Table 1: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate from L-Glutamic Acid

| Step | Reactants | Reagents | Product | Yield |

| 1. Esterification | L-Glutamic Acid | Thionyl chloride, Methanol | Diethyl L-glutamate | Quantitative |

| 2. Boc-Protection | Diethyl L-glutamate | (Boc)2O, Triethylamine, DMAP | N-Boc-diethyl L-glutamate | 92% |

| 3. Reduction | N-Boc-diethyl L-glutamate | Sodium Borohydride | N-Boc-L-glutaminol | - |

| 4. Tosylation | N-Boc-L-glutaminol | Tosyl chloride, Pyridine (B92270) | Ditosylate derivative | - |

| 5. Cyclization | Ditosylate derivative | Benzylamine | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | 68% |

Data compiled from multiple sources. researchgate.net

Another approach to synthesize the (R)-enantiomer of 3-(Boc-Amino)piperidine involves starting with D-Ornithine hydrochloride. chemicalbook.com The process begins with the esterification of D-ornithine hydrochloride in anhydrous methanol, followed by cyclization induced by sodium methoxide. chemicalbook.com The resulting piperidine derivative can then be further modified to yield the target compound. While this method is established, it is one of several routes to access these valuable chiral building blocks. googleapis.com

Asymmetric Synthesis from Prochiral Compounds

Asymmetric synthesis involves the conversion of a prochiral molecule—a molecule that can be converted to a chiral product in a single step—into a chiral product. This often employs catalysts, including enzymes, to control the stereochemical outcome of the reaction.

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of enantiomerically pure amines. mdpi.commdpi.com These methods are often considered greener and more sustainable than traditional chemical syntheses. beilstein-journals.org

A highly efficient method for the synthesis of both enantiomers of 3-amino-1-Boc-piperidine is the amination of the prochiral precursor 1-Boc-3-piperidone using ω-transaminases (TAs). beilstein-journals.orggoogle.com These enzymes, which require pyridoxal-5'-phosphate (PLP) as a cofactor, transfer an amino group from an amine donor, such as isopropylamine, to a ketone substrate. beilstein-journals.orgmdpi.com

The reaction is typically carried out in a buffer solution, and various commercially available immobilized ω-transaminases can be used to selectively produce either the (R)- or (S)-enantiomer of the product with high conversion and high enantiomeric excess. beilstein-journals.org The use of immobilized enzymes offers several advantages, including ease of separation from the reaction mixture and the potential for reuse, making the process more cost-effective and suitable for larger-scale production. beilstein-journals.org

For instance, the transamination of 1-Boc-3-piperidone using a selected immobilized ω-transaminase can achieve complete conversion to the desired aminopiperidine derivative. beilstein-journals.org The resulting N-Boc protected aminopiperidine can then be readily converted to the corresponding aminopiperidine dihydrochloride (B599025) salt. beilstein-journals.org This biocatalytic approach provides a direct, one-step method to valuable chiral intermediates from a commercial substrate. beilstein-journals.org

Table 2: ω-Transaminase-Mediated Synthesis of 3-Amino-1-Boc-piperidine

| Substrate | Enzyme | Amine Donor | Product | Conversion | Enantiomeric Excess (ee) |

| 1-Boc-3-piperidone | Immobilized ω-Transaminase (e.g., ATA-025-IMB) | Isopropylamine | (R)- or (S)-3-Amino-1-Boc-piperidine | >99% | >99% |

Data represents typical results from biocatalytic amination. beilstein-journals.org

Biocatalytic Approaches

Multi-Enzyme Cascades for Enantiopure 3-Aminopiperidines

Multi-enzyme cascades have emerged as a powerful tool for the synthesis of enantiopure 3-aminopiperidines. nih.govrsc.orgmanchester.ac.ukmanchester.ac.ukresearchgate.net These one-pot reactions utilize a combination of enzymes to catalyze sequential transformations, avoiding the isolation of potentially unstable intermediates and often leading to high enantiopurity. nih.govrsc.org

A notable example involves the use of galactose oxidase (GOase) variants and imine reductases (IREDs). nih.govrsc.orgmanchester.ac.ukmanchester.ac.ukresearchgate.net This biocatalytic system can convert N-Cbz-protected amino alcohols into the corresponding cyclic amines. nih.govrsc.orgmanchester.ac.ukmanchester.ac.uk The process begins with the oxidation of the primary alcohol by GOase to form an aldehyde, which then spontaneously cyclizes to a cyclic imine. researchgate.net This imine is subsequently reduced by an IRED to yield the desired 3-aminopiperidine derivative. researchgate.net Researchers have successfully applied this cascade to produce L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-lysinol in up to 54% isolated yield. nih.govrsc.orgmanchester.ac.ukmanchester.ac.uk The choice of both the GOase variant and the IRED is crucial for reaction efficiency and stereoselectivity. manchester.ac.ukresearchgate.net For instance, GOase M3–5 and IRED AdRedAm have been used in combination for the synthesis of 3-N-Cbz-aminopiperidine. manchester.ac.uk

| Enzyme Cascade Components | Substrate | Product | Isolated Yield |

| Galactose Oxidase (M3-5 variant), Imine Reductase (AdRedAm) | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminopiperidine | up to 54% nih.govrsc.orgmanchester.ac.ukmanchester.ac.uk |

| Galactose Oxidase (M3-5 variant), Imine Reductase (IR-49) | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminoazepane | - |

This table summarizes the key components and outcomes of the multi-enzyme cascade for synthesizing protected 3-aminopiperidines.

Metal-Catalyzed Asymmetric Hydrogenation

Metal-catalyzed asymmetric hydrogenation represents another key strategy for accessing enantioenriched piperidine derivatives. This approach typically involves the reduction of a prochiral precursor, such as an enamide or a pyridinium (B92312) salt, using a chiral metal catalyst.

An efficient method for producing enantioenriched 3-aminopiperidine derivatives utilizes the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. thieme-connect.com This atom-economical process provides a direct route to these valuable compounds. thieme-connect.com The success of this transformation is highly dependent on the choice of the chiral phosphine (B1218219) ligand, which dictates the enantioselectivity of the hydrogenation. While specific yield and enantiomeric excess values for this compound were not detailed in the provided search results, the methodology has been established as a viable pathway. thieme-connect.com The development of novel ligands, such as those with electron-deficient arylamino groups, has been crucial in advancing the asymmetric reductive hydroformylation of related α-substituted enamides, highlighting the importance of ligand design in rhodium catalysis. nih.gov

Iridium(I) catalyst systems are effective for the asymmetric hydrogenation of pyridinium salts to yield chiral piperidines. nih.govrsc.orgacs.orgthieme-connect.comepfl.ch This method involves the activation of the pyridine ring by N-alkylation, making it susceptible to hydrogenation. nih.gov The use of chiral phosphole-based ligands, such as MP²-SEGPHOS, has been instrumental in achieving high levels of enantioselectivity in the hydrogenation of N-alkyl-2-alkylpyridinium salts. nih.gov While the direct synthesis of this compound via this method was not explicitly described, the general applicability of iridium-catalyzed asymmetric hydrogenation of pyridinium salts provides a strong foundation for its potential use. nih.govrsc.orgacs.orgthieme-connect.comepfl.ch The development of air and moisture stable C,N-cyclometalated iridium complexes has further broadened the scope of this methodology, allowing for the hydrogenation of a wide range of substituted pyridines without the need for pre-functionalization. epfl.ch

| Catalyst System | Substrate Type | Key Feature |

| [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | N-iminopyridinium ylides | Enhanced reactivity through ligand modification acs.org |

| Iridium phosphole catalyst (e.g., MP²-SEGPHOS) | N-alkyl-2-alkylpyridinium salts | High enantioselectivity nih.gov |

| C,N-cyclometalated iridium complex | Substituted pyridines | No pre-functionalization required epfl.ch |

This table presents different iridium catalyst systems used for the asymmetric hydrogenation of pyridine derivatives.

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring through cyclization of an acyclic precursor is a fundamental and widely employed strategy. Various methods have been developed to initiate and control these cyclization reactions.

Radical-mediated cyclization of amines offers a powerful method for constructing the piperidine ring. nih.govnih.gov These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular cyclization. For instance, a cobalt(II) catalyst can be used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov Another approach involves the enantioselective δ-C-H cyanation of acyclic amines using a copper catalyst, which generates chiral δ-amino nitriles that can be subsequently cyclized to form enantioenriched piperidines. nih.gov This strategy represents a (5+1) synthetic disconnection and relies on a radical relay mechanism. nih.gov Furthermore, non-photochemical methods for generating aminium radicals from N-2,4-dinitrophenoxy derivatives of arylpropylamines using Ru(bpy)₃Cl₂ under acidic conditions have been developed for intramolecular C-H amination to form tetrahydroquinolines, a related heterocyclic system. acs.org

Oxidative amination of non-activated alkenes provides a modern approach to piperidine synthesis. nih.govresearchgate.netchemrxiv.orgepfl.chchemrxiv.org This method involves the simultaneous formation of a C-N bond and the installation of another functional group across a double bond. A gold(I)-catalyzed reaction, for example, can achieve the oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent. nih.gov Palladium catalysis has also been employed for the intramolecular oxidative amination of unactivated olefins with primary aliphatic amines. researchgate.net More recently, a conceptually novel approach involves the direct insertion of a nitrogen atom into an unactivated carbon-carbon double bond to generate aza-allenium intermediates, which can then be converted to various nitrogen-containing products. chemrxiv.orgchemrxiv.org

| Cyclization Strategy | Catalyst/Reagent | Key Intermediate |

| Radical-Mediated Amine Cyclization | Cobalt(II) catalyst | Carbon-centered radical nih.gov |

| Radical-Mediated Amine Cyclization | Copper catalyst | N-centered radical / δ-amino nitrile nih.gov |

| Oxidative Amination | Gold(I) complex / Iodine(III) oxidant | - nih.gov |

| Oxidative Amination | Palladium catalyst | - researchgate.net |

| Nitrogen Atom Insertion | - | Aza-allenium intermediate chemrxiv.orgchemrxiv.org |

This table outlines various cyclization strategies for piperidine ring formation.

Intramolecular Cyclization Reactions in Aqueous Conditions

The formation of the piperidine ring is a critical step in the synthesis of 1-benzyl-3-aminopiperidine. While various cyclization strategies exist, those performed in aqueous conditions offer significant advantages in terms of environmental impact and cost-effectiveness. researchgate.netnih.gov A notable method involves the intramolecular cyclization of suitable precursors, often derived from readily available starting materials like L-glutamic acid. researchgate.net

Another strategy that can be adapted for aqueous conditions is the Curtius rearrangement of acylhydrazides. This reaction, mediated by sodium nitrite (B80452) and trifluoroacetic acid, provides a pathway to 3-aminopiperidine derivatives. researchgate.net While not a direct cyclization in the traditional sense, it facilitates the formation of the key amine functionality on a pre-formed ring or a precursor that can be subsequently cyclized. Many of the reaction steps in this sequence, with the exception of certain reductions, can be performed in water, highlighting a move towards greener synthetic protocols. researchgate.net

Radical-mediated cyclizations also present a viable, albeit less common in aqueous media, route to piperidine rings. mdpi.com These reactions often involve the intramolecular cyclization of an amine with an alkene or other reactive moiety. nih.govmdpi.com While powerful, these methods can sometimes be limited by the need for specific catalysts and the potential for side reactions. mdpi.com

Protecting Group Strategies and Transformations

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like this compound. The Boc (tert-butoxycarbonyl) group, in particular, plays a crucial role in managing the reactivity of the amino functionality.

Boc-Protection and Deprotection Techniques

The N-Boc protecting group is widely employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions. total-synthesis.comfishersci.co.uk

Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com Common solvents for this reaction include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even water/THF mixtures. fishersci.co.uk The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, followed by the loss of a t-butyl carbonate leaving group, which decomposes to carbon dioxide and t-butoxide. jk-sci.comchemistrysteps.com

Deprotection: The removal of the Boc group is most commonly accomplished using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. fishersci.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the t-butyl group as a stable carbocation. chemistrysteps.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. chemistrysteps.commasterorganicchemistry.com This deprotection is often clean and high-yielding. masterorganicchemistry.com

Orthogonal Protecting Group Schemes for Differential Functionalization

In more complex syntheses, where multiple functional groups require protection, orthogonal protecting group strategies are essential. acs.org This approach allows for the selective removal of one protecting group in the presence of others. sigmaaldrich.com In the context of this compound, this is particularly relevant when further modifications to the molecule are desired.

For instance, if a synthesis requires the modification of another part of the molecule while the 3-amino group remains protected by Boc, other protecting groups that are stable to the acidic conditions used for Boc removal can be employed. total-synthesis.com Examples of such orthogonal protecting groups include:

Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acid but is readily cleaved by bases like piperidine. total-synthesis.commasterorganicchemistry.com

Cbz (carboxybenzyl): This group is stable to both acidic and basic conditions but can be removed by catalytic hydrogenation. total-synthesis.com

Alloc (allyloxycarbonyl): This group is stable to both acid and base but can be removed by palladium-catalyzed reactions. total-synthesis.comsigmaaldrich.com

The use of these orthogonal protecting groups allows for a high degree of control over the synthetic route, enabling the selective functionalization of different parts of the molecule. nih.govacs.org This is a critical consideration in the synthesis of complex pharmaceutical targets derived from the this compound scaffold.

Reaction Optimization and Process Intensification

To move from a laboratory-scale synthesis to a more efficient and scalable process, reaction optimization and process intensification are crucial. This involves a systematic study of various reaction parameters to maximize yield, selectivity, and efficiency.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the synthesis of this compound, solvent polarity and coordinating ability can influence reaction rates, equilibria, and the stereochemical course of reactions.

For intramolecular cyclization reactions, polar solvents are often preferred as they can stabilize charged intermediates and transition states that may be involved in the ring-forming step. mdpi.com However, the use of aqueous conditions, while environmentally beneficial, can sometimes lead to lower yields or the formation of byproducts if the reactants or intermediates are susceptible to hydrolysis. mdpi.com A study on the synthesis of a substituted piperidine derivative from a ditosylate precursor showed that while solvents like 1,2-dichloroethane, THF, and ether gave similar results, none offered a significant improvement in reaction time or yield over the initial conditions. This highlights the need for careful screening of a variety of solvents to identify the optimal medium for a specific transformation.

Catalyst Loading and Reusability in Catalytic Transformations

Many of the synthetic steps involved in the preparation of this compound and its derivatives rely on catalysis. For example, rhodium-catalyzed asymmetric hydrogenation has been used to produce enantioenriched 3-aminopiperidine derivatives. researchgate.net In such processes, optimizing the catalyst loading is essential for both economic and environmental reasons. A lower catalyst loading reduces costs and minimizes the amount of residual metal in the final product.

Furthermore, the ability to recover and reuse the catalyst is a key aspect of process intensification. Immobilized catalysts, where the active catalytic species is attached to a solid support, are often employed to facilitate easy separation from the reaction mixture and subsequent reuse. beilstein-journals.org For instance, immobilized ω-transaminases have been used for the asymmetric synthesis of 3-amino-1-Boc-piperidine, and these biocatalysts have demonstrated good stability and consistent performance over several cycles. beilstein-journals.org Similarly, in catalytic hydrogenation reactions for debenzylation, the palladium on carbon (Pd/C) catalyst can often be recovered by filtration and reused. chemicalbook.comgoogle.com

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of synthesizing this compound, a crucial factor for yield and purity, are significantly influenced by temperature. While detailed kinetic studies under varying pressures are not extensively documented in public literature, the impact of temperature is a recurrent theme in established synthetic protocols, particularly in enzymatic and traditional chemical syntheses.

In chemical synthesis routes, such as those involving the protection of the piperidine nitrogen, temperature control is paramount. For instance, in the synthesis of an N-Boc protected precursor, N-Boc-3-piperidine ethyl formate, the reaction involves the dropwise addition of di-tert-butyl dicarbonate to 3-piperidine ethyl formate. This step is typically conducted within a stringent temperature range of 0-10 °C. google.com Maintaining this low temperature is crucial for controlling the exothermic nature of the reaction, minimizing side product formation, and ensuring high yields of the desired intermediate.

Enzymatic syntheses, which offer a greener and more selective alternative, also demonstrate a strong dependence on temperature. In the biocatalytic synthesis of N-Boc-3-aminopiperidine enantiomers using ω-transaminases, temperature is a key parameter optimized to maximize enzyme activity and reaction rate. For example, preparative scale transamination reactions are conducted at elevated temperatures, such as 50 °C, after an initial pre-incubation step at 35 °C, to achieve complete conversion. beilstein-journals.org Similarly, multi-enzyme cascades for producing related semi-protected 3-aminopiperidines are typically run at a controlled temperature, such as 30 °C, to ensure optimal performance of the multiple enzymes involved. rsc.org

The table below summarizes temperature conditions used in various synthetic and enzymatic steps relevant to the production of N-Boc-aminopiperidine derivatives.

| Reaction Step | Reagents/Enzymes | Temperature (°C) | Significance | Reference |

| N-Boc Protection | 3-Piperidine ethyl formate, Di-tert-butyl dicarbonate | 0-10 | Controls exothermicity, minimizes side products | google.com |

| Preparative Transamination | ω-Transaminase (ATA-025-IMB), 1-Boc-3-piperidone | 50 | Optimizes enzyme activity for complete conversion | beilstein-journals.org |

| Multi-Enzyme Cascade | Galactose Oxidase (GOase), Imine Reductase (IRED) | 30 | Ensures optimal concurrent enzymatic activity | rsc.org |

Streamlining Multi-Step Synthesis into One-Pot Reactions

One prominent approach to streamlining the synthesis is through biocatalytic cascades. Multi-enzyme cascades have been effectively designed for the synthesis of protected 3-aminopiperidines. rsc.org For example, the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine has been achieved in up to 54% isolated yield using a one-pot system containing variants of galactose oxidase and imine reductase. rsc.org This streamlined process is particularly advantageous as it prevents the isolation of potentially unstable or racemization-prone intermediates, thereby maintaining high enantiopurity in the final product. rsc.org

The Curtius rearrangement, a key reaction for converting carboxylic acids to amines, can also be integrated into a one-pot procedure. A mild and efficient one-pot Curtius rearrangement allows for the synthesis of Boc-protected amines directly from carboxylic acids. researchgate.net This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide (B81097) to form an acyl azide intermediate, which then rearranges in the presence of a phase-transfer catalyst to yield the Boc-protected amine. researchgate.net While not directly starting from the piperidine ring, this principle is applicable to precursors like N-benzyl nipecotic acid.

Another strategy involves the multi-step synthesis from L-glutamic acid to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. Although this specific route involves five linear steps, the concept of one-pot multi-step reactions is highlighted as a powerful synthetic strategy for piperidine alkaloids. The key steps in this pathway include esterification, Boc-protection, reduction, tosylation, and finally, cyclization with an amine like benzylamine to form the target structure. researchgate.net Combining several of these transformations into a single pot could significantly enhance the efficiency of this route.

The table below outlines different one-pot or streamlined synthetic strategies.

| Strategy | Key Transformation | Starting Material (Example) | Key Reagents/Enzymes | Advantage | Reference |

| Multi-Enzyme Cascade | Oxidation-Imination-Reduction | N-Cbz-L-ornithinol | Galactose Oxidase, Imine Reductase | Avoids isolation of labile intermediates, high enantiopurity | rsc.org |

| One-Pot Curtius Rearrangement | Carboxylic Acid to Boc-Amine | Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide | Mild and efficient conversion | researchgate.net |

| Multi-Step Synthesis (Potential for One-Pot) | Cyclization | Ditosylate derived from L-glutamic acid | Benzylamine | Builds chiral piperidine ring from an accessible starting material | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of this compound. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the protons. The spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) should appear as a singlet or AB quartet around 3.5 ppm. The protons on the piperidine ring will present as a complex series of multiplets from approximately 1.5 to 3.0 ppm. The single proton of the N-H carbamate (B1207046) bond often appears as a broad singlet, and the nine equivalent protons of the tert-butyl (Boc) group produce a sharp singlet at approximately 1.45 ppm. rsc.orgunipi.it

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The aromatic carbons of the benzyl group are expected between 127 and 139 ppm. The carbonyl carbon of the Boc group has a characteristic shift around 155 ppm, while the quaternary carbon and the methyl carbons of the Boc group appear near 79 ppm and 28 ppm, respectively. rsc.orgunipi.it The carbons of the piperidine ring and the benzylic CH₂ group resonate in the aliphatic region of the spectrum, typically between 24 and 60 ppm. unipi.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally related compounds. rsc.orgunipi.it

| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Boc-C(CH₃)₃ | 1.45 (s, 9H) | 28.4 |

| Boc-C (CH₃)₃ | - | 79.5 |

| Boc-C=O | - | 155.2 |

| Piperidine-H (axial/equatorial) | 1.50 - 3.10 (m) | 24.0 - 54.0 |

| Benzyl-CH₂ | 3.52 (s, 2H) | 60.0 |

| Benzyl-Ar-H (ortho, meta, para) | 7.25 - 7.38 (m, 5H) | 127.2 - 129.5 |

| Benzyl-Ar-C (ipso) | - | 138.5 |

| NH | ~4.9 (br s, 1H) | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound by providing a highly accurate mass measurement. For the molecular formula C₁₇H₂₆N₂O₂, the calculated monoisotopic mass is 290.19943 Da. nih.gov Experimental HRMS data, typically obtained via electrospray ionization (ESI), that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's chemical formula. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Calculated Monoisotopic Mass | 290.19943 Da |

| Ion Adduct (e.g., [M+H]⁺) | 291.20686 Da |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the Boc-carbamate group is expected around 1680-1700 cm⁻¹. researchgate.net The N-H stretching vibration of the carbamate appears in the region of 3300-3400 cm⁻¹. Aliphatic C-H stretching from the piperidine and benzyl methylene (B1212753) groups are observed just below 3000 cm⁻¹, while aromatic C-H stretches from the benzyl ring appear just above 3000 cm⁻¹. The spectrum also contains bands for the C-O stretch of the carbamate and aromatic C=C bending vibrations. researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic ring, typically show strong Raman signals, which can aid in a comprehensive structural analysis.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Carbamate (N-H) | 3300 - 3400 |

| C-H Stretch (Aromatic) | Benzyl Ring | 3010 - 3100 |

| C-H Stretch (Aliphatic) | Piperidine & Benzyl CH₂ | 2850 - 2980 |

| C=O Stretch | Carbamate (Boc) | 1680 - 1700 |

| N-H Bend | Carbamate (N-H) | 1510 - 1540 |

| C=C Bend (Aromatic) | Benzyl Ring | 1450 - 1600 |

| C-O Stretch | Carbamate (Boc) | 1160 - 1250 |

Computational Chemistry and Molecular Modeling

Computational methods offer powerful insights into the geometric and electronic properties of this compound, complementing experimental data by providing a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying a suitable functional, such as B3LYP, with an appropriate basis set (e.g., 6-31G*), the molecule's geometry can be optimized to find its lowest energy structure. whiterose.ac.uk These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT provides valuable information on electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential map, and atomic charge distributions. This information is critical for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Potential Energy Surface (PES) Studies

The piperidine ring is conformationally flexible, but it predominantly adopts a chair conformation to minimize angular and torsional strain. In this compound, the two bulky substituents—the N-benzyl group and the 3-N-Boc-amino group—can exist in either axial or equatorial positions.

A comprehensive conformational analysis reveals that the most stable conformation is the one that minimizes steric hindrance. Due to significant 1,3-diaxial interactions that would occur if the bulky groups were in axial positions, the diequatorial conformer is predicted to be the most energetically favorable. nih.govnih.gov In this arrangement, both the N-benzyl group and the 3-N-Boc-amino group occupy equatorial sites on the chair-form piperidine ring.

Potential Energy Surface (PES) studies can be performed by systematically rotating key rotatable bonds (e.g., the N-CH₂Ph bond and the C3-NHBoc bond) and calculating the energy at each step using DFT. This allows for the mapping of all possible conformations and the identification of the global energy minimum, providing a detailed understanding of the molecule's conformational landscape. unifi.it

HOMO-LUMO Analysis and Electron Excitation

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap generally signifies higher reactivity. researchgate.net

For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the benzyl and amino groups, while the LUMO is distributed over the piperidine ring and the Boc protecting group. The energy gap can be calculated using Density Functional Theory (DFT) methods, often with the B3LYP functional. researchgate.netdntb.gov.ua

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.32 |

Note: Values are illustrative and based on typical calculations for similar molecules.

Electron excitation analysis, often performed using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions between molecular orbitals. This analysis helps in understanding the molecule's absorption spectra and photophysical properties. The primary electronic transitions for molecules of this type are typically π → π* and n → π* transitions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and charge delocalization. dntb.gov.uawisc.edu This method provides a description of the Lewis structure of a molecule and quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is evaluated using second-order perturbation theory. nih.gov

Table 2: Significant NBO Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ*(C-C) | 5.8 |

| n(O) | σ*(N-C) | 2.5 |

| σ(C-H) | σ*(C-N) | 3.1 |

Note: Values are illustrative and based on typical calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the Boc group, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amino group and the benzyl ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Topological Studies (AIM, ELF, LOL) for Electron Localization

Topological studies, including Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), provide detailed insights into the nature of chemical bonds and electron localization. researchgate.netdntb.gov.ua

AIM analysis defines atomic basins and bond critical points, which characterize the nature of interatomic interactions (covalent, ionic, hydrogen bonds).

ELF and LOL provide a measure of electron localization. researchgate.net High values of ELF and LOL indicate regions where electron pairs are highly localized, such as in covalent bonds and lone pairs. researchgate.net These analyses can visually distinguish core, bonding, and non-bonding electrons. dntb.gov.ua

For this compound, these studies would confirm the covalent nature of the C-C, C-N, C-H, and C-O bonds and visualize the lone pair electrons on the nitrogen and oxygen atoms.

Thermodynamic Parameter Derivation from Computational Models

Computational models, particularly DFT calculations, can be used to derive various thermodynamic parameters at different temperatures. researchgate.net These parameters include enthalpy (H), entropy (S), and Gibbs free energy (G), which are crucial for understanding the stability and reactivity of the molecule under different conditions.

The calculations are based on the vibrational frequencies obtained from the optimized molecular geometry. These parameters are essential for predicting the spontaneity of reactions involving the title compound.

Table 3: Calculated Thermodynamic Parameters at 298.15 K

| Parameter | Value |

|---|---|

| Enthalpy (H) | -958.3 Hartree |

| Entropy (S) | 155.8 cal/mol·K |

| Gibbs Free Energy (G) | -958.4 Hartree |

Note: Values are illustrative and based on typical calculations for similar molecules.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Derivatization and Chemical Transformations of 1 Benzyl 3 N Boc Aminopiperidine

Functional Group Interconversions at the Piperidine (B6355638) Nitrogen

The N-benzyl group on the piperidine ring serves as a common protecting group and a point for chemical modification. The primary transformation at this position is its removal, known as debenzylation, which unmasks the secondary amine of the piperidine ring for further functionalization.

Catalytic hydrogenation is the most prevalent method for N-debenzylation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. For instance, the hydrogenolysis of benzyl (B1604629) 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate using 10% Pd/C under a hydrogen atmosphere effectively cleaves the benzyl group, yielding tert-butyl 3-piperidinylcarbamate in high yield (91%). chemicalbook.com This transformation is crucial as it provides access to the N-unsubstituted piperidine scaffold, which can then be engaged in various coupling reactions to introduce diverse substituents at the nitrogen atom.

Another approach involves a one-pot reaction where the debenzylation occurs concurrently with another transformation. For example, N-benzyl-3-hydroxypiperidine can be subjected to catalytic hydrogenation in the presence of di-tert-butyl dicarbonate (B1257347) to yield N-Boc-3-hydroxypiperidine. google.com This demonstrates the compatibility of the debenzylation conditions with the introduction of other protecting groups.

| Reaction | Reagents & Conditions | Product | Yield | Reference |

| N-Debenzylation | H₂, 10% Pd/C, Ethanol (B145695), 1 atm, 14h | tert-Butyl 3-piperidinylcarbamate | 91% | chemicalbook.com |

| Reductive N-Acylation | H₂, Pd/C, Di-tert-butyl dicarbonate | N-Boc-3-hydroxypiperidine | - | google.com |

Transformations Involving the Boc-Protected Amine Moiety

The tert-butoxycarbonyl (Boc) group at the 3-amino position is an acid-labile protecting group. Its primary role is to mask the reactivity of the primary amine during transformations elsewhere in the molecule.

The deprotection of the Boc group is efficiently achieved under mild acidic conditions. nbinno.com Treatment with acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent like ethanol or dichloromethane (B109758) readily cleaves the carbamate (B1207046), liberating the free primary amine and generating carbon dioxide and tert-butanol (B103910) as byproducts. beilstein-journals.orgorganic-chemistry.org For example, (R)-3-amino-1-Boc-piperidine is converted to (R)-3-aminopiperidine dihydrochloride (B599025) by treatment with acetyl chloride in ethanol at room temperature. beilstein-journals.org

Once deprotected, the resulting 3-amino-1-benzylpiperidine becomes a versatile precursor for further derivatization. The primary amine can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, the free amine can be derivatized with benzoyl chloride to facilitate HPLC analysis. google.com

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These transformations allow for the synthesis of a vast library of 3-substituted piperidine derivatives, which are key structures in many biologically active compounds.

Stereoselective Modifications and Chiral Pool Applications

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is of great interest in medicinal chemistry. 1-Benzyl-3-N-Boc-aminopiperidine and its precursors are central to several stereoselective synthetic strategies.

Asymmetric Catalysis: Another key strategy is the use of asymmetric catalysis to introduce chirality.

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides provides an atom-economical route to both enantiomers of 3-aminopiperidine derivatives. This method can achieve high yields (up to 92%) and excellent enantiomeric excesses (up to 96% ee after crystallization). researchgate.netresearchgate.net

Asymmetric Amination: The enzymatic amination of a prochiral ketone precursor, 1-Boc-3-piperidone, using immobilized ω-transaminases offers a green and highly selective method to produce both (R)- and (S)-3-amino-1-Boc-piperidine with high conversion and enantiomeric excess (>99%). beilstein-journals.org Although this example uses the N-Boc analogue instead of N-benzyl, the principle demonstrates a powerful method for accessing chiral 3-aminopiperidines.

These stereoselective methods are critical for producing specific stereoisomers required for potent and selective pharmaceutical agents. researchgate.net

| Strategy | Precursor | Key Step | Product | Key Finding | Reference |

| Chiral Pool | L-Glutamic Acid | Cyclization of ditosylate with benzylamine (B48309) | (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | Good overall yield (44-55%) from a natural amino acid. | researchgate.net |

| Asymmetric Hydrogenation | N-(1-benzylpiperidin-3-yl)enamide | Rhodium-catalyzed hydrogenation | Enantioenriched 3-aminopiperidine derivatives | High yields (up to 92%) and enantiomeric excess (up to 96% ee). | researchgate.netresearchgate.net |

| Asymmetric Biocatalysis | 1-Boc-3-piperidone | Transamination with immobilized ω-transaminase | (R)- or (S)-3-Amino-1-Boc-piperidine | High conversion and enantiomeric excess (>99% ee). | beilstein-journals.org |

Regioselective Functionalization of the Piperidine Ring System

Directing new functional groups to specific positions on the piperidine ring is a significant challenge in synthetic chemistry. Recent advances in C-H functionalization have provided powerful tools for the site-selective modification of piperidine derivatives.

The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.govnih.gov

C2-Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize the C2 position of the piperidine ring. For N-Boc protected piperidines, catalysts like Rh₂(R-TCPTAD)₄ are used, while for N-brosyl protected piperidines, Rh₂(R-TPPTTL)₄ provides high diastereoselectivity. nih.gov

C4-Functionalization: By changing the nitrogen protecting group to an N-α-oxoarylacetyl group, the site selectivity of the rhodium-catalyzed C-H functionalization can be switched to the C4 position with high regioselectivity (>30:1) and enantioselectivity (98% ee). nih.govresearchgate.net

C3-Functionalization: Direct functionalization at the C3 position is more challenging. An indirect approach involves the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive, stereoselective ring-opening of the resulting bicyclic system to install a substituent at the C3 position. nih.govresearchgate.net

These catalyst- and protecting-group-controlled strategies allow for the synthesis of positional analogues of complex molecules by selectively functionalizing the C2, C3, or C4 positions of the piperidine core. nih.gov

| Position | Strategy | Protecting Group | Catalyst/Reagent | Key Feature | Reference |

| C2 | C-H Insertion | N-Boc or N-Bs | Rhodium Carbenoid | Catalyst and protecting group control selectivity. | nih.govnih.gov |

| C4 | C-H Insertion | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Protecting group directs functionalization to C4. | nih.govresearchgate.net |

| C3 | Indirect Method | N-Boc | Cyclopropanation of tetrahydropyridine (B1245486) followed by reductive ring-opening | Multi-step sequence to achieve C3 functionalization. | nih.govresearchgate.net |

Applications of 1 Benzyl 3 N Boc Aminopiperidine As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A significant number of these inhibitors feature a substituted aminopiperidine moiety as a core structural element that interacts with the active site of the DPP-IV enzyme. 1-Benzyl-3-N-Boc-aminopiperidine provides the essential chiral piperidine (B6355638) framework required for these drugs.

Alogliptin (B1666894) Synthesis Intermediate

Alogliptin contains an (R)-3-aminopiperidinyl group which is fundamental to its biological activity. beilstein-journals.org The synthesis of Alogliptin involves the coupling of this chiral aminopiperidine with a substituted pyrimidinedione core. While the direct precursor often used is (R)-3-(Boc-amino)piperidine, the this compound derivative represents an earlier-stage, doubly protected intermediate. google.comchemicalbook.com

The synthetic strategy involves reacting the piperidine intermediate with a reactive uracil (B121893) derivative, such as 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile. researchgate.net Using this compound requires subsequent deprotection steps. Typically, the Boc group is removed under acidic conditions, followed by the hydrogenolysis of the benzyl (B1604629) group to yield the final Alogliptin molecule. This staged deprotection is a key advantage of using this intermediate.

Linagliptin Synthesis Intermediate

Linagliptin's structure is characterized by an (R)-3-aminopiperidine moiety attached to a xanthine (B1682287) backbone. The synthesis of Linagliptin heavily relies on the availability of enantiomerically pure (R)-3-aminopiperidine or its protected forms. cbijournal.com The use of (R)-tert-butyl piperidin-3-ylcarbamate (the Boc-protected version without the benzyl group) is common but can be costly. google.com

This compound serves as a stable, albeit more protected, precursor. Its use in the synthesis involves a nucleophilic substitution reaction with a halogenated xanthine derivative, such as 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. After the coupling reaction, sequential removal of the Boc and benzyl protecting groups is necessary to furnish the final drug substance. The benzyl group provides stability and control during the initial coupling step.

Trelagliptin Synthesis Intermediate

Trelagliptin is another DPP-IV inhibitor that incorporates an (R)-3-aminopiperidine ring system. researchgate.net Its synthesis involves the nucleophilic substitution of a fluorine atom on a cyanophenyl-uracil derivative with the chiral aminopiperidine. To prevent side reactions and control regioselectivity, a protected form of (R)-3-aminopiperidine is employed.

This compound can be utilized in this context. The synthesis would proceed by coupling it with the uracil core, followed by the standard deprotection sequence to reveal the primary and secondary amines of the final Trelagliptin structure. This approach leverages the stability of the dual-protected intermediate to achieve a controlled synthesis.

Sitagliptin Synthesis Intermediate

While the 3-aminopiperidine ring is a common feature in many DPP-IV inhibitors, it is not part of the Sitagliptin structure. The synthesis of Sitagliptin is based on a different chiral core: a β-amino acid derivative, specifically (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. google.com This core is then coupled to a triazolopiperazine moiety. nih.govnih.gov Therefore, this compound is not a relevant intermediate in the synthesis of Sitagliptin.

Building Block for Other Biologically Active Compounds

The utility of this compound extends beyond the specific DPP-IV inhibitors listed above, positioning it as a valuable building block for a broader range of biologically active molecules.

Precursor to Psychotropic Drugs (e.g., against depression and schizophrenia)

While direct synthesis of currently marketed psychotropic drugs from this compound is not extensively detailed in the provided search results, the core structure of 3-aminopiperidine is a recognized pharmacophore in compounds targeting the central nervous system. The N-benzyl and N-Boc protecting groups on this compound make it a versatile starting material for creating a library of derivatives for screening for psychotropic activity. The synthesis of various substituted piperidines is a crucial step in the discovery of new drugs, including those for neurological and psychiatric conditions.

Intermediate in the Synthesis of Compounds for Obesity Treatment

The 3-aminopiperidine scaffold is a key structural feature in several pharmaceutical drugs, including those with applications in metabolic disorders. researchgate.net For instance, (R)-3-(Boc-Amino)piperidine is a crucial intermediate in the synthesis of antidiabetic medications like alogliptin and liraglutide, which regulate glucose levels. google.comchemicalbook.com The synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives from readily available starting materials like L-glutamic acid highlights the importance of this structural motif in medicinal chemistry. The versatility of the 3-(N-Boc-amino)piperidine structure allows for a wide range of selective modifications, facilitating the creation of diverse analogs for pharmacological testing.

Use in the Development of Anti-Inflammatory Agents

Substituted piperidines are being investigated for their potential as anti-inflammatory agents. Research has shown that certain piperidine derivatives exhibit anti-inflammatory properties with the potential for reduced gastric side effects. researchgate.net The synthesis of novel benzylamine (B48309) derivatives, which can be accessed from precursors like 1-benzyl-3-aminopiperidine, is an active area of research for developing new anti-inflammatory drugs.

Contribution to Anti-Bacterial and Anti-Fungal Agent Synthesis

The piperidine ring is a core component of several known antifungal compounds. mdpi.com Inspired by these structures, researchers are actively synthesizing and evaluating novel 4-aminopiperidine (B84694) derivatives for their antifungal activity. mdpi.com For example, a library of over 30 4-aminopiperidines was synthesized and tested, with some compounds showing significant inhibitory activity against clinically relevant fungal strains like Aspergillus and Candida species. mdpi.com Specifically, 1-benzyl-N-dodecylpiperidin-4-amine was identified as a promising candidate for further development. mdpi.com The mechanism of action for these compounds appears to involve the disruption of ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Furthermore, various N-benzyl piperidine-4-one derivatives have been synthesized and have demonstrated potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Benzyl bromide derivatives have also shown strong antibacterial and antifungal properties. nih.gov The synthesis of N-(benzyl carbamoyl)-2-hydroxy substituted benzamides and related compounds has also yielded derivatives with notable antibacterial and antifungal activity. researchgate.net

Development of Diverse Chemical Scaffolds

Preparation of N-(aminocycloalkylene)amino Acid Compounds

A facile method for synthesizing new N-(aminocycloalkylene)amino acid derivatives utilizes N-Boc-aminopiperidines. rsc.orgrsc.org This method involves the reaction of chiral triflate esters with aminopiperidine derivatives through a nucleophilic substitution (SN2) reaction. rsc.orgrsc.org This process leads to the formation of methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with good yields and high purity. rsc.orgrsc.org These resulting compounds can then be used to create novel chiral dipeptides containing a piperidine moiety. rsc.orgnih.govresearchgate.net

Role in the Synthesis of Substituted Piperidin-4-amine Derivatives

This compound serves as a valuable building block for creating a variety of substituted piperidin-4-amine derivatives. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Substituted piperidin-4-amine derivatives have been explored for their potential as antifungal, antihistaminic, antimicrobial, antitubercular, and antipsychotic agents. researchgate.net The synthesis often involves the reductive amination of N-substituted 4-piperidone (B1582916) derivatives with appropriate amines. mdpi.com This straightforward synthetic approach allows for the generation of a diverse library of compounds for biological screening. mdpi.com

Detailed Research Findings

| Application Area | Key Intermediate/Scaffold | Synthetic Approach | Target Molecules/Activity |

| Obesity Treatment | (R)-3-(Boc-Amino)piperidine | Synthesis from L-glutamic acid | Alogliptin, Liraglutide (antidiabetic) |

| Anti-Inflammatory | Substituted piperidines | Synthesis of novel benzylamine derivatives | Potential anti-inflammatory agents |

| Anti-Fungal | 4-Aminopiperidines, N-benzyl piperidine-4-one derivatives | Reductive amination, condensation reactions | Agents against Aspergillus niger, Candida spp. |

| Anti-Bacterial | N-benzyl piperidine-4-one derivatives, Benzyl bromides | Condensation reactions, nucleophilic substitution | Agents against Escherichia coli |

| Diverse Scaffolds | N-Boc-aminopiperidines | SN2 reaction with chiral triflate esters | N-(aminocycloalkylene)amino acid derivatives |

| Diverse Scaffolds | Substituted piperidin-4-amine derivatives | Reductive amination of N-substituted 4-piperidones | Antifungal, antihistaminic, antimicrobial agents |

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes, and the synthesis of key pharmaceutical intermediates like 1-benzyl-3-N-Boc-aminopiperidine is no exception. Current synthetic methods, while effective, often rely on harsh reagents and generate significant waste. rsc.org Future research will prioritize the development of greener alternatives.

One promising approach is the use of biocatalysis. Enzyme cascades, for instance, offer a highly efficient and stereoselective route to chiral 3-aminopiperidine derivatives. rsc.orgnih.gov A notable example involves a one-pot enzymatic cascade using galactose oxidase (GOase) and imine reductase (IRED) to synthesize enantiopure Cbz-protected 3-aminopiperidines from bio-renewable amino acid precursors. rsc.orgresearchgate.net This method operates under ambient conditions and avoids the use of toxic reagents, highlighting the potential of biocatalysis in sustainable pharmaceutical manufacturing. rsc.org Another green approach involves the synthesis from natural amino acids like L-glutamic acid, which proceeds through several steps including esterification, Boc-protection, reduction, tosylation, and cyclization.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The chirality of the 3-aminopiperidine core is often crucial for its biological activity. Consequently, the development of novel catalytic systems for the enantioselective synthesis of this compound and its derivatives is a major research thrust. Rhodium-catalyzed asymmetric hydrogenation of enamides has emerged as a highly efficient and atom-economical method to produce enantioenriched 3-aminopiperidine derivatives. thieme-connect.comnih.gov This technique has been shown to provide high yields and excellent enantioselectivities. thieme-connect.com

Recent advancements have focused on expanding the scope and efficiency of these catalytic systems. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine (B92270) derivatives provides a versatile route to enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.orgsnnu.edu.cnacs.org This three-step process, involving partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction, allows for the synthesis of a wide variety of chiral piperidines, including the precursors to drugs like Preclamol and Niraparib. nih.govsnnu.edu.cnacs.org

Moreover, research into novel ligands for these catalytic systems is ongoing. The use of bisphosphine-thiourea ligands in rhodium-catalyzed asymmetric hydrogenation of unprotected N-H imines has shown great promise, achieving high yields and enantioselectivities. nih.gov The development of copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines also presents a novel strategy for accessing chiral 3-boryl-tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org

| Catalytic System | Substrate | Product | Key Advantages |

| Rhodium/Bisphosphine-Thiourea | Unprotected N-H Imines | Chiral Amines | High yield and enantioselectivity for unprotected substrates. nih.gov |

| Rhodium-catalyzed Asymmetric Reductive Heck | Arylboronic Acids and Pyridine Derivatives | Enantioenriched 3-Substituted Piperidines | Broad functional group tolerance, access to precursors of clinical drugs. nih.govsnnu.edu.cnacs.org |

| Copper(I)-catalyzed Protoborylation | 1,2-Dihydropyridines | Enantioenriched 3-Boryl-tetrahydropyridines | Facile access to chiral piperidines from readily available starting materials. acs.org |

| Enzyme Cascade (GOase and IRED) | N-Cbz-protected L-ornithinol and L-lysinol | L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane | Green, stereoselective, one-pot reaction under ambient conditions. rsc.orgnih.govresearchgate.net |

Application in New Drug Discovery and Development Programs

The 3-aminopiperidine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. mdpi.comresearchgate.net Future research will continue to leverage this scaffold in the discovery and development of new drugs targeting various diseases.

For instance, piperidine (B6355638) derivatives are being investigated as potent antagonists for the CCR5 receptor, a key co-receptor for HIV entry into host cells. chemicalbook.comchemicalbook.com The synthesis of piperidine-4-carboxamide CCR5 antagonists with potent anti-HIV-1 activity highlights the therapeutic potential of this class of compounds. chemicalbook.comchemicalbook.com Additionally, 3-phenoxypropyl piperidine analogues have been identified as novel agonists for the ORL1 (NOP) receptor, with potential applications in pain management and other neurological disorders. nih.gov

The versatility of the piperidine ring allows for its incorporation into a diverse array of molecular architectures, leading to compounds with a broad spectrum of pharmacological activities. mdpi.com Recent research has demonstrated the streamlined synthesis of high-value piperidines used in neurokinin receptor antagonists, anticancer agents, and antibiotics, significantly reducing the number of synthetic steps required. news-medical.net This simplification of synthesis will undoubtedly accelerate the exploration of piperidine-based drug candidates.

High-Throughput Screening and Combinatorial Chemistry using Piperidine Scaffolds

To expedite the drug discovery process, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. The 3-aminopiperidine scaffold, derived from this compound, is well-suited for the generation of large and diverse chemical libraries for screening against various biological targets.

A notable example is the production of a 120-member library of 1-aryl-4-aminopiperidine analogues using a platform that integrates computational library design, parallel solution-phase synthesis, continuous flow hydrogenation, and automated high-throughput purification. acs.orgacs.orgnih.gov This approach demonstrates the feasibility of rapidly generating focused libraries of piperidine derivatives for drug discovery screening. acs.orgacs.orgnih.gov The design of such libraries is often guided by pharmacophore models of the target receptor, as was the case in the development of ligands for the nociceptin (B549756) (N/OFQ) receptor. nih.gov

The development of modular synthetic strategies further enhances the utility of piperidine scaffolds in combinatorial chemistry. A recently developed method combining biocatalytic C-H oxidation and radical cross-coupling allows for the rapid diversification of piperidine structures, providing access to a wide range of complex 3D molecules. news-medical.net This enables the exploration of a much larger chemical space, increasing the probability of identifying novel hits in HTS campaigns.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Advanced computational modeling has become an integral part of modern drug discovery, enabling the prediction of structure-activity relationships (SAR) and guiding the design of more potent and selective ligands. For piperidine-based compounds, computational studies are being employed to understand their binding modes at various receptors and to predict the biological activity of novel derivatives.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between piperidine-based ligands and their target proteins. rsc.orgnih.govmdpi.com For example, computational studies on piperidine/piperazine-based compounds targeting the sigma-1 (S1R) receptor have helped to identify key amino acid residues involved in binding and to rationalize the observed affinities. rsc.orgnih.gov Similarly, docking studies of piperidine derivatives at G protein-coupled receptors (GPCRs) have provided valuable insights into their binding conformations and have been used to generate 3D pharmacophore models for virtual screening. nih.govnih.govresearchgate.net

The integration of computational modeling with experimental data allows for a more rational approach to drug design. For instance, in the study of 3-phenoxypropyl piperidine analogues as ORL1 receptor agonists, SAR was explored to identify potent and selective compounds. nih.gov By building predictive SAR models, researchers can prioritize the synthesis of compounds with a higher likelihood of success, thereby saving time and resources in the drug development pipeline.

| Compound Class | Target Receptor | Computational Methods | Key Findings |

| Piperidine/piperazine derivatives | Sigma-1 Receptor (S1R) | Docking, Molecular Dynamics | Identification of key binding interactions with Glu172 and Asp126 residues. rsc.orgnih.gov |

| Piperidine derivatives | Histamine H3 / Sigma-1 Receptors | Molecular Modeling | The piperidine moiety is a critical structural element for dual H3/σ1 receptor activity. nih.gov |

| Spiro[pyrrolidine-3,3'-oxindoles] | GPCRs | 3D Pharmacophore Modeling | Guided the synthesis and SAR analysis of novel ligands. nih.gov |

| Piperidine-based heteroleptic Schiff base complexes | DNA/HSA | Docking (AutoDock Vina) | Investigation of binding conformations and affinities. rsc.org |

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-3-N-Boc-aminopiperidine, and how is the Boc protection group utilized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by sequential functionalization. The Boc (tert-butoxycarbonyl) group is introduced to protect the amine moiety during subsequent reactions. For example, Boc-anhydride is often used under basic conditions to selectively protect the secondary amine, preventing unwanted side reactions during alkylation or acylation steps .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

High Performance Liquid Chromatography (HPLC) is employed to assess purity (>95% as reported in some studies ), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features such as benzyl and Boc group integration. Mass spectrometry (MS) validates the molecular weight (290.40 g/mol for C₁₇H₂₆N₂O₂) .

Q. What are the storage and stability requirements for this compound?

The compound should be stored at 0–6°C in airtight containers to prevent degradation, as the Boc group is sensitive to acidic conditions and elevated temperatures. Stability studies recommend periodic purity checks via HPLC to monitor decomposition .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during the synthesis of enantiomerically pure this compound?

Chiral resolution techniques, such as using (R)- or (S)-specific catalysts or chiral stationary phases in preparative HPLC, are critical. Evidence from enantiomer-specific CAS registry numbers (e.g., 216854-24-9 for the R-form ) highlights the need for asymmetric synthesis protocols, potentially leveraging chiral auxiliaries or enzymatic catalysis .

Q. What strategies resolve discrepancies in reported purity levels or spectral data across studies?

Cross-validation using orthogonal methods (e.g., combining HPLC with GC-MS) and adherence to standardized calibration protocols minimize variability. For example, purity discrepancies (>93% vs. >95% ) may arise from differences in column selectivity or detector sensitivity, necessitating method harmonization .

Q. How do the benzyl and Boc groups influence reactivity and downstream functionalization?

The benzyl group enhances solubility in organic solvents, facilitating reactions like hydrogenolysis for deprotection. The Boc group’s labile nature under acidic conditions allows selective deprotection without disturbing the piperidine core, enabling sequential modifications (e.g., amidation or alkylation) for drug discovery applications .

Q. What methodological considerations are essential for designing catalytic systems for asymmetric synthesis?

Catalyst selection (e.g., palladium complexes or organocatalysts) must balance enantioselectivity and reaction efficiency. Computational modeling (DFT calculations) can predict transition states to optimize stereochemical outcomes. Reaction monitoring via in-situ IR or Raman spectroscopy ensures real-time control over enantiomeric excess .

Q. How can computational tools optimize synthetic pathways for this compound?

Density Functional Theory (DFT) simulations model reaction energetics, while cheminformatics platforms (e.g., Schrödinger Suite) predict intermediates and side products. These tools guide solvent selection (e.g., DMF vs. THF) and catalyst design to minimize byproducts and improve yields .

Q. What are best practices for reconciling conflicting biological activity data in the literature?

Meta-analysis of structure-activity relationship (SAR) studies, combined with standardized bioassays (e.g., kinase inhibition assays), helps clarify discrepancies. Contradictions may arise from assay conditions (e.g., pH or temperature variations) or impurities in test samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。